molecular formula C12H17NO2 B7939522 N-(4-ethoxybenzyl)oxetan-3-amine

N-(4-ethoxybenzyl)oxetan-3-amine

Cat. No.: B7939522
M. Wt: 207.27 g/mol
InChI Key: VKRQNRYZHCKBRG-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)oxetan-3-amine is an organic compound that features an oxetane ring, a benzyl group substituted with an ethoxy group at the para position, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the benzyl and amine groups. One common method is the cyclization of appropriate precursors under specific conditions:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxybenzyl)oxetan-3-amine is unique due to the presence of the ethoxy group, which can influence its physicochemical properties and reactivity. This compound may exhibit different solubility, stability, and biological activity compared to its analogs, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12-5-3-10(4-6-12)7-13-11-8-14-9-11/h3-6,11,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRQNRYZHCKBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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